molecular formula C41H53N11O12 B10825666 acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid

acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B10825666
M. Wt: 891.9 g/mol
InChI Key: ZRCSIFRUWLMBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-FR-K(Dnp)-P-OH acetate (CAS 500799-61-1) is a biochemical compound used primarily in proteomics research. It is a substrate for ACE1 (Angiotensin-Converting Enzyme 1) and is known for its sequence Abz-Phe-Arg-Lys(Dnp)-Pro-OH. This compound is utilized for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abz-FR-K(Dnp)-P-OH acetate involves the stepwise assembly of the peptide sequence Abz-Phe-Arg-Lys(Dnp)-Pro-OH. The process typically includes:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Deprotection and Cleavage: After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the free peptide.

    Purification: The crude peptide is purified using techniques such as High-Performance Liquid Chromatography (HPLC).

Industrial Production Methods

Industrial production of Abz-FR-K(Dnp)-P-OH acetate follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptides suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Abz-FR-K(Dnp)-P-OH acetate undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine and proline residues.

    Substitution: The lysine residue can participate in substitution reactions due to its reactive side chain.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Yields smaller peptide fragments or individual amino acids.

    Oxidation: Produces oxidized derivatives of the peptide.

    Substitution: Results in modified peptides with substituted lysine residues.

Scientific Research Applications

Abz-FR-K(Dnp)-P-OH acetate is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a substrate in enzymatic assays to study protease activity.

    Biology: Employed in the investigation of protein-protein interactions and enzyme kinetics.

    Medicine: Utilized in the development of diagnostic assays and therapeutic research.

    Industry: Applied in the production of research reagents and biochemical tools.

Mechanism of Action

The mechanism of action of Abz-FR-K(Dnp)-P-OH acetate involves its interaction with specific enzymes, such as ACE1. The compound acts as a substrate, and its cleavage by the enzyme can be monitored through changes in fluorescence. The molecular targets include the active sites of proteases, and the pathways involved are related to proteolytic cleavage and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Abz-FR-K(Dnp)-P-OH: A similar compound without the acetate group.

    Abz-FR-K(Dnp)-P-NH2: A derivative with an amide group instead of the hydroxyl group.

Uniqueness

Abz-FR-K(Dnp)-P-OH acetate is unique due to its specific sequence and the presence of both Abz (aminobenzoyl) and Dnp (dinitrophenyl) groups, which allow for sensitive detection and analysis in enzymatic assays. Its acetate form enhances its solubility and stability, making it a valuable tool in proteomics research.

Properties

Molecular Formula

C41H53N11O12

Molecular Weight

891.9 g/mol

IUPAC Name

acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C39H49N11O10.C2H4O2/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60;1-2(3)4/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44);1H3,(H,3,4)

InChI Key

ZRCSIFRUWLMBSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O

Origin of Product

United States

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